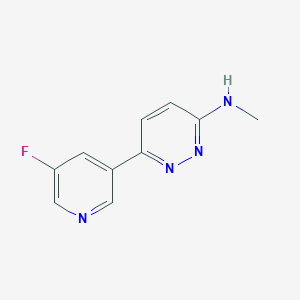
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine
Overview
Description
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is a heterocyclic compound that features both pyridazine and pyridine rings, with a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyridazine ring using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-chloropyridin-3-yl)-N-methylpyridazin-3-amine
- 6-(5-bromopyridin-3-yl)-N-methylpyridazin-3-amine
- 6-(5-iodopyridin-3-yl)-N-methylpyridazin-3-amine
Uniqueness
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCREMJBODODMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


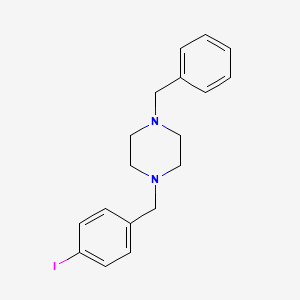
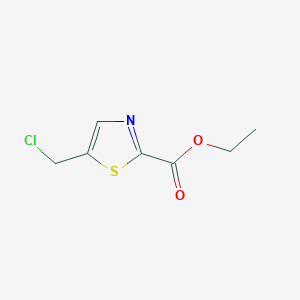
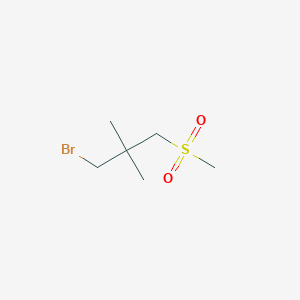

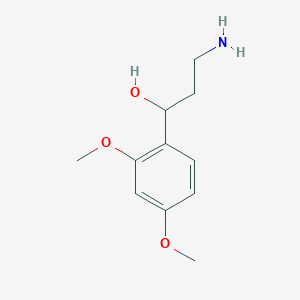
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
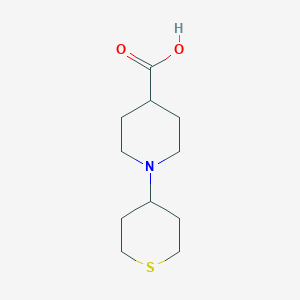

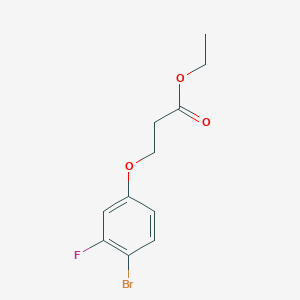

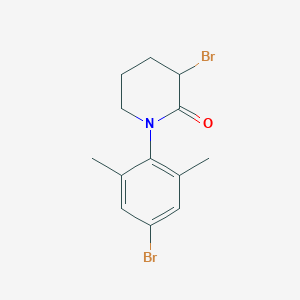
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
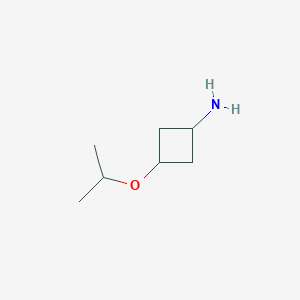
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
